3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene

Ring-opening metathesis polymerization Kinetics Stereochemistry

3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene (CAS 77-73-6), universally known as dicyclopentadiene (DCPD), is the [4+2] dimer of cyclopentadiene and a C₁₀H₁₂ strained bicyclic olefin. It exists as two stereoisomers—endo (commercial default) and exo—and is produced industrially in multi-hundred-thousand-tonne quantities as a co-product of naphtha steam cracking, making it the lowest-cost cyclic diene monomer available at commercial scale.

Molecular Formula C10H12
Molecular Weight 132.20 g/mol
Cat. No. B7885446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
Molecular FormulaC10H12
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESC1C=CC2C1C3CC2C=C3
InChIInChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9?,10?/m0/s1
InChIKeyHECLRDQVFMWTQS-AFWXGSBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Technical Profile of 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene (Dicyclopentadiene, DCPD)


3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene (CAS 77-73-6), universally known as dicyclopentadiene (DCPD), is the [4+2] dimer of cyclopentadiene and a C₁₀H₁₂ strained bicyclic olefin [1]. It exists as two stereoisomers—endo (commercial default) and exo—and is produced industrially in multi-hundred-thousand-tonne quantities as a co-product of naphtha steam cracking, making it the lowest-cost cyclic diene monomer available at commercial scale [2]. Its dual electronic character (a strained norbornene ring and a pendant cyclopentene ring) enables both ring-opening metathesis polymerization (ROMP) to yield high-toughness polydicyclopentadiene thermosets and copolymerization into ethylene-propylene-diene (EPDM) elastomers [3].

Why Dicyclopentadiene Cannot Be Simply Replaced by Other Cyclic Olefins or Norbornene-Derived Monomers


Although ethylidene norbornene (ENB), norbornene (NBE), and vinyl norbornene (VNB) share the norbornene scaffold and ROMP activity, DCPD offers a quantitatively distinct combination of reactivity, cost, and stereochemical levers that cannot be duplicated by any single analog. In ROMP, the exo isomer of DCPD polymerizes more than 19 times faster than its endo counterpart [1]; in EPDM vulcanization, DCPD is the lowest-cost third monomer but yields a vulcanization rate index (t₉₀ ≈ 10–20 min) that is 2–3× slower than ENB-based grades (t₉₀ ≈ 3–10 min) [2]; and in self-healing composites, DCPD-based microcapsule systems produce 80% higher mechanical recovery relative to ENB-based analogues under identical processing conditions [3]. Selection of the wrong diene or stereoisomer will therefore directly alter cure kinetics, cross-link density, final glass transition temperature, and manufacturing economics.

Quantitative Differentiation Evidence for 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene Relative to Closest Alternatives


ROMP Reactivity: exo-DCPD Polymerizes >19× Faster Than endo-DCPD—A Steric Control Lever Not Available in Norbornene

The exo stereoisomer of DCPD exhibits a polymerization rate more than one order of magnitude greater than the commercially dominant endo isomer when initiated by first-generation Grubbs catalyst. Detailed mechanistic study by Rule and Moore (2002) quantified the rate difference as >19-fold at 20°C, attributing it primarily to steric interactions between the growing polymer chain's penultimate repeat unit and the incoming monomer [1]. This differential is corroborated by subsequent work showing exo-DCPD polymerizes approximately 20 times faster than endo-DCPD under Ru-alkylidene initiation [2]. For procurement, this means that formulators can select endo-DCPD for longer pot-life applications and exo-DCPD for rapid-cure processes, a binary stereochemical tool absent in single-isomer norbornene.

Ring-opening metathesis polymerization Kinetics Stereochemistry

ROMP Kinetics Ranking: ENB > exo-DCPD > endo-DCPD—Quantified by Rheokinetic Transition Times

Larin et al. (2006) performed constant-shear-rate rheokinetics on four norbornene-based monomer systems, quantifying polymerization initiation (tₜ) and propagation (Δt) parameters. ENB exhibited the fastest kinetics across all catalyst concentrations tested (0.25–2.0 wt% Grubbs 1st-generation), followed by the 1:1 endo-DCPD:ENB blend, then exo-DCPD, with endo-DCPD the slowest [1]. Kessler et al. further confirmed that at the lowest catalyst concentration examined, ENB still achieved faster cure than all DCPD-based systems [2]. This establishes a clear reactivity hierarchy that procurement can use to choose ENB for ultra-fast self-healing (seconds to minutes at RT) or endo-DCPD for controlled, delayed gelation.

Self-healing composites Rheokinetics Cure kinetics

EPDM Third-Monomer Economics: DCPD Is the Lowest-Cost Diene but Delivers the Slowest Vulcanization Rate

Among the three commercial third monomers for EPDM production, DCPD is consistently identified as the cheapest non-conjugated diene [1]. However, this cost advantage is offset by a vulcanization rate index (t₉₀) of 10–20 minutes for sulfur-cured DCPD-EPDM grades, compared to 3–10 minutes for ENB-EPDM grades at equivalent Mooney viscosity [2]. In peroxide-cure systems, DCPD provides a slightly higher crosslinking efficiency than ENB, but still underperforms VNB, which enables 30–40% reduction in peroxide loading . The choice of third monomer thus represents a direct cost-versus-throughput calculation: DCPD-EPDM reduces raw material expenditure at the expense of longer cycle times.

EPDM elastomers Vulcanization kinetics Cost-performance trade-off

Impact Damage Resistance: PDCPD Composites Exhibit 50% Smaller Impact Damage Area Than Epoxy Composites

In a direct head-to-head comparison of glass-fibre-reinforced PDCPD versus an equivalent epoxy-matrix composite, the impact damage area measured in the PDCPD composite was half that observed in the epoxy system under identical drop-weight impact conditions [1]. Crucially, tensile strength was not significantly different between the two materials, indicating that PDCPD achieves superior damage tolerance without sacrificing quasi-static load-bearing capacity [1]. Additionally, the PDCPD composites exhibited lower variation in fatigue life and less severe pre-failure damage development, confirming the intrinsic toughness advantage of the DCPD-derived thermoset matrix [1].

Composite materials Impact resistance Thermoset toughness

Frontal Polymerization Speed: exo-DCPD Propagates ≈3× Faster Than endo-DCPD in FROMP Processes

Wang et al. (2024) demonstrated that in frontal ring-opening metathesis polymerization (FROMP), the exo stereoisomer of DCPD supports polymerization fronts that propagate approximately three times faster than those of the endo analogue, while additionally offering the practical advantage of being a free-flowing liquid at room temperature (endo-DCPD melts at ≈33°C) [1]. The resulting p(exo-DCPD) thermosets showed a significantly lower glass transition temperature than p(endo-DCPD), despite exhibiting a similar rubbery plateau modulus, indicating that stereochemistry directly modulates the thermomechanical property envelope independent of cross-link density [1]. This makes isomer selection a critical procurement parameter for manufacturers using FROMP-based rapid manufacturing.

Frontal polymerization Thermoset manufacturing Process speed

Self-Healing Microcapsule Mechanical Recovery: PUF-DCPD Outperforms MUF-ENB by 100% in Flexural Property Retention

Vintila et al. (2020) fabricated and compared two self-healing microcapsule systems embedded in an epoxy matrix: a poly-urea-formaldehyde shell containing DCPD (PUF-DCPD) and a melamine-urea-formaldehyde shell containing ENB (MUF-ENB). Three-point bending tests on the healed specimens showed that the PUF-DCPD system recovered 80% of the neat epoxy's mechanical properties, whereas the MUF-ENB system recovered only 40% under identical integration protocols [1]. This 100% relative improvement in mechanical recovery is a direct, quantified procurement criterion for selecting the healing-agent chemistry in self-healing composite design.

Self-healing polymers Microencapsulation Mechanical recovery

Procurement-Driven Application Scenarios for Dicyclopentadiene Based on Quantitative Differentiation Evidence


Rapid-FROMP Thermoset Manufacturing: Switch to exo-DCPD for 3× Throughput Gain

For manufacturers employing frontal ring-opening metathesis polymerization (FROMP) to produce high-toughness thermoset parts, switching from commodity endo-DCPD to exo-DCPD yields a quantified ≈3× increase in frontal propagation velocity and eliminates the need for heated storage and feed lines (endo-DCPD mp ≈33°C vs. exo-DCPD liquid at RT) [1]. This directly reduces cycle time and capital expenditure for melt-handling equipment, making exo-DCPD the procurement-preferred isomer for high-throughput FROMP production lines.

Cost-Optimized EPDM Compounding: Select DCPD-EPDM for Price-Sensitive Applications Where Slower Cure Is Acceptable

In EPDM rubber formulation, DCPD remains the lowest-cost non-conjugated diene third monomer [1]. DCPD-EPDM grades exhibit vulcanization t₉₀ values of 10–20 minutes (vs. 3–10 minutes for ENB-EPDM) and Mooney viscosities in the 30–60 range [2]. Procurement teams should select DCPD-EPDM for cost-driven applications—such as roofing membranes, low-voltage cable insulation, and general-purpose profiles—where the slower cure rate can be accommodated by extended mould cycles or continuous vulcanization lines, capturing the raw-material cost saving without compromising end-use performance.

Impact-Tolerant Composite Structures: Specify PDCPD Matrix over Epoxy for 50% Damage-Area Reduction

In applications where impact damage tolerance is the primary design driver—e.g., automotive body panels, crash structures, sports equipment—PDCPD-matrix composites deliver a quantitatively validated 50% reduction in impact damage area relative to epoxy-matrix composites at equivalent fibre architecture, while maintaining the same tensile strength [1]. Procurement of DCPD monomer for in-situ ROMP-based composite fabrication (e.g., RTM, VARTM) is therefore justified when impact resistance is the key performance indicator.

Self-Healing Composite Systems: Use DCPD-Based Microcapsules for 80% Mechanical Recovery

For self-healing polymer composites requiring maximum restoration of load-bearing capacity after damage, DCPD encapsulated in poly-urea-formaldehyde (PUF) shells provides 80% flexural property recovery versus only 40% for ENB-based melamine-urea-formaldehyde (MUF) systems under identical embedment conditions [1]. Procurement of DCPD monomer for microencapsulation in self-healing applications is the evidence-supported choice when healing efficiency is the primary selection metric.

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